molecular formula C12H12N2 B1281727 1H-Benzo[DE]isoquinolin-2(3H)-amine CAS No. 42773-02-4

1H-Benzo[DE]isoquinolin-2(3H)-amine

Cat. No. B1281727
CAS RN: 42773-02-4
M. Wt: 184.24 g/mol
InChI Key: JSKSZCLHCISZEB-UHFFFAOYSA-N
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Description

1H-Benzo[DE]isoquinolin-2(3H)-amine, also known as 1-benzylisoquinolin-2-amine, is a heterocyclic amine used in a variety of scientific research applications. It is a colorless solid that is insoluble in water and soluble in organic solvents. It has a molecular weight of 207.27 g/mol and its chemical formula is C11H12N2. It is a member of the isoquinoline family of compounds, which are widely used in pharmaceutical, agricultural, and industrial applications.

Scientific Research Applications

Chemosensor Systems

New derivatives of the benzo[de]isoquinoline system, including those containing 1H-Benzo[DE]isoquinolin-2(3H)-amine, have been synthesized and utilized in chemosensor systems. These derivatives exhibit high selectivity in determining anions, a significant application in analytical chemistry for detecting specific ions in various environments (Tolpygin et al., 2012).

Photophysical Properties and Aggregation Enhanced Emission

Studies on 1,8-naphthalimide based compounds, which include derivatives of this compound, have shown that they form nanoaggregates in aqueous solutions. These aggregates exhibit enhanced emission properties, which are significant in the field of material science for developing new materials with specific optical properties (Srivastava et al., 2016).

Antimicrobial Activity

Compounds synthesized from this compound have been evaluated for antimicrobial activity. These compounds have demonstrated potential in combating various microorganisms, including bacteria like Escherichia coli and Staphylococcus aureus. This research contributes to the ongoing search for new antimicrobial agents (Sakram et al., 2018).

Polymerization Initiators

Derivatives of this compound have been used as photoinitiators for polymerization processes. These compounds can initiate polymerization under various light conditions, including visible LEDs, making them useful in materials science and engineering for creating specific polymers (Xiao et al., 2015).

Fluorescent Dyes and Photostability

Novel fluorophores based on the benzo[de]isoquinoline system have been synthesized for applications as fluorescent dyes. These compounds demonstrate high photostability, which is crucial in applications like bioimaging and the development of stable fluorescent materials (Bojinov & Panova, 2007).

Synthesis of Complex Molecular Structures

Research has also focused on the synthesis of complex molecular structures using this compound as a building block. This includes the development of various fused and hybrid molecular structures, contributing to organic chemistry and pharmaceutical research (Aksenov et al., 2009).

Cytotoxic Activity Against Tumor Cells

Studies have been conducted on the cytotoxic activity of 1,8-naphthalimide derivatives, including this compound derivatives, against human tumor cell lines. This research is significant in the search for new anticancer drugs and understanding the mechanisms of action of potential therapeutic agents (Marinov et al., 2019).

Future Directions

The future directions for “1H-Benzo[DE]isoquinolin-2(3H)-amine” could involve further exploration of its properties and potential applications. One study suggests that it could be a potential lead for the development of new chemosensors .

Biochemical Analysis

Biochemical Properties

1H-Benzo[DE]isoquinolin-2(3H)-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as PI3KCG, delta, and AKT kinases, exhibiting significant affinity and inhibition properties . These interactions are essential for regulating cellular processes, including cell proliferation and survival. The compound’s ability to bind to these enzymes and inhibit their activity highlights its potential as a therapeutic agent in treating diseases like acute myeloid leukemia .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated to affect the PI3K/AKT signaling pathway, leading to the inhibition of cell proliferation in acute myeloid leukemia cells . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the non-nucleoside binding site Thumb Site II of the NS5B enzyme, inhibiting its activity during the pre-elongation phase . This inhibition disrupts the replication of viral RNA, making this compound a potential antiviral agent. Additionally, the compound’s interaction with PI3KCG, delta, and AKT kinases leads to the suppression of cell proliferation and survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on enzymes and cellular processes . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although its stability and activity may decrease over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting specific enzymes and pathways without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to affect the PI3K/AKT signaling pathway, influencing metabolic flux and the levels of key metabolites . Additionally, this compound interacts with enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules . These interactions play a crucial role in maintaining cellular homeostasis and regulating metabolic activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cellular membranes through active and passive transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, this compound interacts with binding proteins that facilitate its distribution to various cellular compartments . These interactions ensure the compound’s localization and accumulation at sites where it can exert its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, its presence in the cytoplasm allows it to interact with enzymes and signaling molecules involved in various cellular processes .

properties

IUPAC Name

1,3-dihydrobenzo[de]isoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-14-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKSZCLHCISZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513274
Record name 1H-Benzo[de]isoquinolin-2(3H)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42773-02-4
Record name 1H-Benzo[de]isoquinolin-2(3H)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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